4,5,6-Triaminopyrimidine sulfate
Overview
Description
4,5,6-Triaminopyrimidine sulfate is a heterocyclic compound with the chemical formula C4H9N5O4S and a molecular weight of 223.21 g/mol . It is characterized by the presence of three amino groups attached to a pyrimidine ring and a sulfate group.
Mechanism of Action
Target of Action
It is known to affect the respiratory system .
Biochemical Pathways
4,5,6-Triaminopyrimidine sulfate is known to be involved in the synthesis of adenine . It is converted to 4,5,6-triaminopyrimidine sulfite by formylation with C13 labeled formic acid, which is then used in the preparation of adenine labeled with C13 .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,6-Triaminopyrimidine sulfate can be synthesized through the formylation of 4,5,6-triaminopyrimidine with C13 labeled formic acid . This reaction converts 4,5,6-triaminopyrimidine to 4,5,6-triaminopyrimidine sulfite, which is then further processed to obtain the sulfate form .
Industrial Production Methods
The industrial production of this compound involves the reaction of 5-nitroso-2,4,6-triaminopyrimidine with zinc dust and a suitable acid in water . The reaction mixture is maintained at a temperature of 20° to 65°C and adjusted to a pH below 7. The resulting acid salt is then precipitated by adding sulfuric acid and cooling the mixture to 0° to 10°C .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Triaminopyrimidine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino groups.
Substitution: The amino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, sulfuric acid, and zinc dust . The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include 4,5,6-triaminopyrimidine sulfite and various derivatives used in further chemical synthesis .
Scientific Research Applications
4,5,6-Triaminopyrimidine sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triaminopyrimidine: Similar in structure but lacks the sulfate group.
2,4-Diaminopyrimidine: Contains two amino groups instead of three.
2,4,5,6-Tetraaminopyrimidine sulfate: Contains an additional amino group compared to 4,5,6-Triaminopyrimidine sulfate.
Uniqueness
This compound is unique due to the presence of three amino groups and a sulfate group, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
pyrimidine-4,5,6-triamine;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJICTKHLYLPLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)N)N.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
49721-45-1, 118-70-7 (Parent) | |
Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49721-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049721451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID90885904 | |
Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
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Molecular Weight |
223.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68738-86-3, 49721-45-1 | |
Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68738-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
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Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:?) | |
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Record name | 49721-45-1 | |
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Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
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Record name | 4,5,6-Pyrimidinetriamine, sulfate (1:1) | |
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Record name | Pyrimidine-4,5,6-triamine sulphate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Pyrimidine-4,5,6-triamine sulphate | |
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Record name | 4,5,6-Triaminopyrimidine sulfate | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,5,6-triaminopyrimidine sulfate in the synthesis of adenine?
A1: this compound serves as a key starting material in the synthesis of adenine. When reacted with 4-isothiocyanato-4-methylpentan-2-one in DMF, it yields two products: compound (8a) and compound (8b). These compounds, under slightly acidic conditions (pH ~4), undergo further transformations to form a mixture of compounds, including adenine derivatives (9b) and (10b). []
Q2: Can this compound be used to synthesize other biologically relevant molecules besides adenine?
A2: Yes, research indicates that this compound can be utilized in the synthesis of guanine, another important purine base. By reacting it with morpholinium [13C]formate at 200°C, [8-13C]guanine is produced with a yield of 85%. [] This highlights the versatility of this compound as a building block for synthesizing significant purine bases.
Q3: Are there any analytical methods for detecting this compound?
A3: Yes, photometric procedures have been developed for monitoring the levels of this compound in air samples. These methods exhibit a sensitivity of 0.25 mg/L and have been used to establish general exposure levels for this compound. []
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